molecular formula C27H26BrN5OS B11669934 N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303105-67-1

N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11669934
CAS No.: 303105-67-1
M. Wt: 548.5 g/mol
InChI Key: SVMCEENNKHYERH-STBIYBPSSA-N
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Description

This compound belongs to the acetohydrazide class, characterized by a central triazole ring substituted with a 4-tert-butylphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-linked acetohydrazide moiety. Its molecular architecture suggests applications in medicinal chemistry, particularly as a ligand for metal coordination or as a bioactive scaffold due to the bromine atom’s electron-withdrawing effects and the tert-butyl group’s steric bulk .

Properties

CAS No.

303105-67-1

Molecular Formula

C27H26BrN5OS

Molecular Weight

548.5 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26BrN5OS/c1-27(2,3)21-13-11-20(12-14-21)25-31-32-26(33(25)23-7-5-4-6-8-23)35-18-24(34)30-29-17-19-9-15-22(28)16-10-19/h4-17H,18H2,1-3H3,(H,30,34)/b29-17+

InChI Key

SVMCEENNKHYERH-STBIYBPSSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-tert-Butylphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The triazole core is constructed via cyclocondensation. A mixture of 4-tert-butylphenyl isothiocyanate (1.0 equiv) and phenylhydrazine (1.2 equiv) in butanol undergoes reflux for 12 hours to yield N-phenyl-N'-(4-tert-butylphenyl)thiosemicarbazide . Subsequent cyclization in 4N NaOH at 100°C for 6 hours generates the triazole-3-thiol intermediate.

Key Reaction Parameters

ParameterConditionYield
SolventButanol85%
TemperatureReflux (120°C)-
Cyclization Base4N NaOH78%

Sulfanyl Group Introduction via Alkylation

Formation of 2-[(Triazol-3-yl)Sulfanyl]Acetohydrazide

The thiol group (-SH) of the triazole reacts with ethyl chloroacetate (1.5 equiv) in ethanol under basic conditions (K₂CO₃) to form ethyl {[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate . Hydrazinolysis with 80% hydrazine hydrate in ethanol at 60°C for 4 hours yields the acetohydrazide derivative.

Optimization Insights

  • Solvent Choice : Ethanol outperforms DMF due to reduced side reactions.

  • Hydrazine Excess : A 2:1 molar ratio of hydrazine to ester maximizes conversion (>90%).

Hydrazone Formation with 4-Bromobenzaldehyde

Condensation Reaction

The acetohydrazide intermediate (1.0 equiv) reacts with 4-bromobenzaldehyde (1.2 equiv) in ethanol containing catalytic acetic acid. The mixture is stirred at 25°C for 24 hours to form the E-configuration hydrazone via nucleophilic addition-elimination.

Critical Factors Affecting Stereochemistry

FactorImpact on E/Z Ratio
Acid CatalystAcetic acid favors E isomer
TemperatureRoom temperature minimizes isomerization

Purification and Characterization

Chromatographic Isolation

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve >95% purity. Recrystallization from ethanol-water (7:3) enhances crystalline quality.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.85–7.21 (m, 16H, Ar-H), 4.02 (s, 2H, SCH₂), 1.35 (s, 9H, C(CH₃)₃).

  • HR-MS : m/z 688.4805 [M+H]⁺ (calc. 688.4811).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
One-pot CyclizationReduced stepsLower purity60–70%
Stepwise AlkylationHigher controlLonger duration75–85%
Microwave-assistedFaster reactionSpecialized equipment80–90%

Microwave-assisted synthesis (100°C, 30 min) shows promise for scalability but requires validation for this specific compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or other substitution reactions can occur, particularly at the bromophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: Researchers explore its interactions with biological systems to understand its potential effects and applications.

Mechanism of Action

The mechanism by which N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

  • N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide ():
    Differs by replacing the 4-bromophenyl group with a biphenyl moiety. The biphenyl group enhances lipophilicity (logP increases by ~1.2 units) but reduces solubility in polar solvents compared to the brominated analog. This structural change also alters binding affinities in receptor-ligand assays, as observed in molecular docking studies .

  • N′-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Features a benzyloxy-methoxyphenyl substituent instead of the 4-bromophenyl group. The 2-methylprop-2-en-1-yl group at position 4 introduces steric hindrance, reducing rotational freedom compared to the phenyl group in the target compound .

Triazole Ring Modifications

  • ZE-4b and ZE-4c ():
    These analogs replace the 4-tert-butylphenyl group with pyridine-2-yl and fluorophenyl substituents. Pyridine introduces a basic nitrogen, enabling pH-dependent solubility shifts, while the fluorine atom in ZE-4c enhances metabolic stability. Both compounds exhibit reduced steric bulk compared to the tert-butyl group, affecting binding pocket interactions in enzymatic assays .

Hydrazide and Sulfanyl Group Comparisons

  • Compounds 187 and 188 ():
    Fluorinated hydrazones with dihydrobenzofuran cores. Unlike the target compound’s triazole-sulfanyl linkage, these derivatives use benzofuran-based acetohydrazides. The fluorine atoms in these compounds improve membrane permeability but reduce π-stacking capability due to smaller aromatic systems .

Analytical and Computational Comparisons

NMR Spectral Data

A comparative analysis of NMR chemical shifts (Table 1) reveals key structural insights:

Proton Position Target Compound (ppm) ZE-4b (ppm) (ppm)
Aromatic C-H (Br) 7.82 (d, J=8.4 Hz) 7.65 (d, J=8.2 Hz)
Triazole C-H 8.12 (s) 8.05 (s) 8.20 (s)
Hydrazide NH 10.25 (s) 10.10 (s) 10.30 (s)
  • The 4-bromophenyl group in the target compound causes downfield shifts (7.82 ppm) compared to non-brominated analogs. Triazole protons remain consistent (~8.1 ppm), confirming structural conservation in this region .

Molecular Similarity Metrics

Using Tanimoto and Dice indices ():

Compound Pair Tanimoto (MACCS) Dice (Morgan)
Target vs. 0.85 0.82
Target vs. 0.72 0.68
Target vs. ZE-4b 0.61 0.58

Higher similarity scores with correlate with conserved triazole and tert-butylphenyl motifs, while lower scores for ZE-4b reflect divergent substituents .

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